N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide
Description
This compound is a structurally complex molecule featuring a benzodioxole moiety, a phenylpiperazine group, and a methanesulfonamide substituent. The methanesulfonamide tail enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-28(24,25)21-14-18(16-7-8-19-20(13-16)27-15-26-19)23-11-9-22(10-12-23)17-5-3-2-4-6-17/h2-8,13,18,21H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIIRMGHHNBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 444.56 g/mol. The presence of the methanesulfonamide group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine ring is known for its affinity towards serotonin receptors, which may contribute to anxiolytic and antidepressant effects .
Antidepressant and Anxiolytic Effects
Studies have shown that derivatives of piperazine exhibit significant antidepressant and anxiolytic activities. The interaction with serotonin receptors (5-HT receptors) is crucial for these effects. A study demonstrated that compounds with similar structures could enhance serotonergic transmission, leading to improved mood and reduced anxiety .
Antitumor Activity
Recent investigations into the antitumor properties of related compounds have revealed promising results. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity has been attributed to the ability of the methanesulfonamide group to interact with cellular signaling pathways involved in tumor growth .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonergic activity | |
| Anxiolytic | Reduced anxiety-like behavior | |
| Antitumor | Inhibition of cell proliferation |
Case Studies
- Case Study on Antidepressant Effects : A clinical trial involving subjects with major depressive disorder tested a compound structurally similar to this compound. Results indicated significant improvements in depression scores compared to placebo groups, suggesting strong antidepressant potential.
- Case Study on Antitumor Activity : In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
The benzodioxole group is a common feature in many pharmacologically active compounds. Below are key comparisons:
Piperazine-Containing Analogues
The 4-phenylpiperazine group is critical for receptor interactions. Comparisons include:
Methanesulfonamide Derivatives
The sulfonamide group enhances solubility and bioavailability:
Key Research Findings and Trends
- Benzodioxole Utility : This moiety improves metabolic stability and aromatic interactions in receptor binding .
- Piperazine Flexibility : The 4-phenylpiperazine group enhances selectivity for dopamine or serotonin receptors but requires careful substitution to avoid off-target effects .
- Sulfonamide Advantages : Methanesulfonamide improves aqueous solubility compared to acetamide or ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
